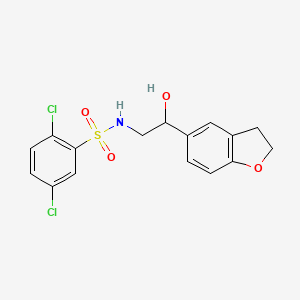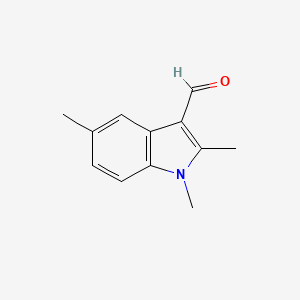
2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzene ring, a dihydrobenzofuran moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the chlorination of benzenesulfonamide followed by the introduction of the dihydrobenzofuran moiety through a series of nucleophilic substitution reactions. The final step often involves the addition of the hydroxyethyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to maximize yield and purity. Industrial methods may also include purification steps like recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its therapeutic potential, particularly in drug development.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can inhibit enzyme function by mimicking the natural substrate, while the dihydrobenzofuran moiety may enhance binding affinity or specificity.
類似化合物との比較
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the dihydrobenzofuran and hydroxyethyl groups, making it less complex.
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide: Similar structure but without the dichloro substitution on the benzene ring.
Uniqueness
2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c17-12-2-3-13(18)16(8-12)24(21,22)19-9-14(20)10-1-4-15-11(7-10)5-6-23-15/h1-4,7-8,14,19-20H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPUCYCBFGHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)

![N-[2-(dimethylamino)-2-phenylethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2480207.png)
![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2480214.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2480225.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
